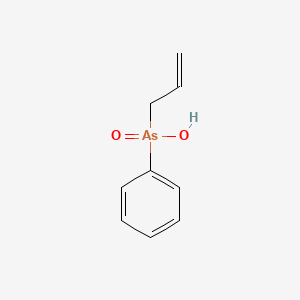

Allyl phenyl arsinic acid

Description

Properties

CAS No. |

21905-27-1 |

|---|---|

Molecular Formula |

C9H11AsO2 |

Molecular Weight |

226.10 g/mol |

IUPAC Name |

phenyl(prop-2-enyl)arsinic acid |

InChI |

InChI=1S/C9H11AsO2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |

InChI Key |

KNZSNYJBQFTWDN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[As](=O)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Allyl Phenyl Arsinic Acid: A Technical Overview of Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl arsinic acid, systematically named phenyl(prop-2-enyl)arsinic acid, is an organoarsenic compound with the chemical formula C₉H₁₁AsO₂.[1] This technical guide provides a comprehensive overview of its chemical structure and bonding characteristics. Due to the limited availability of specific experimental data for this compound, this document leverages data from the closely related and structurally analogous compound, phenylarsonic acid, to provide insights into its molecular geometry and bonding. This guide also outlines a representative synthetic protocol for aryl arsonic acids and discusses the general reactivity and potential biological implications of this class of compounds.

Chemical Structure and Identification

This compound is characterized by a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (oxo group), and a hydroxyl group.

-

IUPAC Name: phenyl(prop-2-enyl)arsinic acid[1]

-

Molecular Formula: C₉H₁₁AsO₂[1]

-

SMILES: C=CC--INVALID-LINK--(C1=CC=CC=C1)O[1]

-

CAS Number: 41006-61-5[2]

The structure features a tetrahedral arsenic center, a common geometry for pentavalent arsenic compounds. The presence of both a lipophilic phenyl ring and a reactive allyl group suggests a molecule with diverse chemical properties.

Bonding and Molecular Geometry

Direct experimental data from a crystal structure analysis of this compound is not publicly available. Therefore, to provide quantitative insights into the bonding environment of the arsenic center, we present data from the X-ray crystal structure of the closely related compound, phenylarsonic acid (C₆H₅AsO(OH)₂)[3] . The substitution of a hydroxyl group in phenylarsonic acid with an allyl group in this compound is expected to have a minor impact on the bond lengths and angles directly involving the arsenic atom.

Table 1: Comparison of Selected Bond Lengths and Angles for Phenylarsonic Acid [4]

| Parameter | Bond Length (Å) | Bond Angle (°) |

| As=O | 1.6617(10) | O=As-O(H) |

| As-O(H) | 1.7070(10) | O=As-C |

| As-C | 1.8882(12) | O(H)-As-C |

| O(H)-As-O(H) |

Data obtained from the crystallographic study of phenylarsonic acid and may differ slightly for this compound.[4]

The arsenic atom in phenylarsonic acid exhibits a tetrahedral geometry, and it is reasonable to assume a similar arrangement for this compound.[3] The As=O bond is a double bond, while the As-OH and As-C bonds are single bonds. The bonding has significant covalent character.

Experimental Protocols

Synthesis of Phenylarsonic Acid (Representative Protocol)[1]

Materials:

-

Aniline

-

Hydrochloric acid, concentrated

-

Sodium nitrite

-

Sodium carbonate, anhydrous

-

Arsenious oxide

-

Copper sulfate, crystalline

-

Activated carbon (e.g., Norite)

-

Ice

-

Water

Procedure:

-

Preparation of Sodium Arsenite Solution: In a large round-bottomed flask equipped with a mechanical stirrer, add 1 liter of water and heat to boiling. Add 500 g of anhydrous sodium carbonate. Once dissolved, add 250 g of arsenious oxide and 11 g of crystalline copper sulfate with continuous stirring. After all solids have dissolved, cool the solution to 15°C with stirring under a stream of tap water.

-

Preparation of Benzenediazonium Chloride Solution: In a separate large beaker, prepare a mixture of 186 g of technical aniline, 400 cc of concentrated hydrochloric acid, 1 liter of water, and enough crushed ice to bring the total volume to about 3 liters. While stirring vigorously, slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water. Maintain the temperature below 10°C throughout the addition.

-

Reaction: Slowly add the cold benzenediazonium chloride solution to the stirred sodium arsenite solution. The rate of addition should be controlled to keep the temperature of the reaction mixture at 15°C. Foaming will occur, which can be controlled by the intermittent addition of a small amount of ether. After the addition is complete, continue stirring for an additional 30-60 minutes.

-

Isolation and Purification: Acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red paper. This will precipitate the crude phenylarsonic acid. Cool the mixture, preferably overnight, and then filter the precipitate using a Büchner funnel. Wash the collected solid with cold water.

-

Recrystallization: Dissolve the crude, light-yellow crystals in boiling water. Add 20 g of activated carbon (Norite) and filter the hot solution. Allow the filtrate to cool to induce crystallization. Filter the white crystals of phenylarsonic acid and dry them. The product melts with decomposition at 154–158°C.[1]

Characterization:

The synthesized product can be characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify the functional groups, such as As=O, As-O, C-H (aromatic and aliphatic), and O-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework of the phenyl and allyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Reactivity and Potential Biological Interactions

The chemical reactivity of this compound is dictated by its functional groups. The allyl group can undergo addition reactions, while the phenyl ring can be subject to electrophilic substitution. The arsinic acid moiety can participate in acid-base reactions and can be reduced to the corresponding arsinous acid.

Organoarsenic compounds are known to interact with biological systems. Phenylarsine oxide (PAO), a related trivalent organoarsenical, is a known inhibitor of protein tyrosine phosphatases, with an IC50 of 18 µM.[5] PAO is also known to induce apoptosis.[2][6] The pentavalent state of arsenic in this compound generally renders it less acutely toxic than its trivalent counterpart. However, in vivo reduction to the trivalent state is a possibility, which could lead to interactions with sulfhydryl groups in proteins and enzymes, a common mechanism of arsenic toxicity.

Due to the absence of specific studies on the biological signaling pathways affected by this compound, a diagram illustrating a specific pathway cannot be provided. Instead, a logical diagram representing the general synthesis of an aryl arsonic acid via the Bart reaction is presented below.

Caption: General workflow for the synthesis of aryl arsonic acids via the Bart reaction.

Conclusion

This compound is an organoarsenic compound with a structure that suggests a range of chemical reactivity. While specific experimental data for this molecule is scarce, analysis of the closely related phenylarsonic acid provides valuable insights into its probable molecular geometry and bonding. The synthetic route to this class of compounds is well-established, with the Bart reaction being a primary method. The potential for biological activity, likely mediated by the arsenic center, warrants further investigation, particularly concerning its interaction with cellular signaling pathways. This technical guide serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development interested in the properties and potential applications of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phenylarsine oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylarsonic acid - Wikipedia [en.wikipedia.org]

- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 5. selleckchem.com [selleckchem.com]

- 6. Phenylarsine Oxide | C6H5AsO | CID 4778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Allyl Phenyl Arsinic Acid: A Technical Overview of a Data-Deficient Organoarsenic Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of allyl phenyl arsinic acid (CAS No. 21905-27-1). A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined data for this specific organoarsenic compound. While fundamental molecular details are established, crucial experimental values for its physical properties, detailed spectroscopic analyses, and specific biological activity remain largely undocumented.

This guide summarizes the available information, clearly distinguishing between predicted and experimentally verified data. Where specific data for this compound is unavailable, information on analogous compounds is provided for context, with the explicit clarification that these are not direct properties of the target compound.

Molecular and Physical Properties

This compound possesses a tetrahedral arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (formally a double bond), and a hydroxyl group.[1] This structure gives rise to the potential for stereoisomerism at the arsenic center, a characteristic of some organoarsenic compounds due to the higher energy barrier for inversion compared to analogous phosphorus compounds.[1] However, no experimental evidence of isolated stereoisomers of this compound has been reported.

Table 1: Molecular and Predicted Physical Properties of this compound

| Property | Value | Source/Note |

| IUPAC Name | Phenyl(prop-2-en-1-yl)arsinic acid | [1] |

| CAS Number | 21905-27-1 | [1] |

| Molecular Formula | C₉H₁₁AsO₂ | [1] |

| Molecular Weight | 226.10 g/mol | [1] |

| SMILES | C=CC--INVALID-LINK--(c1ccccc1)O | [1] |

| Predicted Boiling Point | 368.8 °C at 760 mmHg | Prediction from computational models. |

| Predicted XlogP | Not available | No experimentally confirmed value found. |

| Melting Point | Not available | No experimentally confirmed value found. |

| pKa | Not available | No experimentally confirmed value found. For comparison, the experimental pKa of the related phenylarsonic acid is approximately 3.47. |

| Solubility | Not available | No experimentally confirmed value found. Phenylarsonic acid is reported to be soluble in polar solvents like water. |

Synthesis and Reactivity

Proposed Synthetic Pathways

Two primary strategies for the synthesis of this compound can be envisaged:

-

Allylation of Phenylarsine Oxides: This would involve the reaction of a suitable phenylarsine precursor with an allyl halide.

-

Oxidation of an Allyl Phenyl Arsine: This route would start with the synthesis of an allyl-substituted phenylarsine, followed by oxidation to the arsinic acid.

Caption: Proposed synthetic routes to this compound.

Reactivity

The chemical reactivity of this compound is expected to be dictated by the functional groups present: the arsinic acid moiety, the phenyl ring, and the allyl group.

-

Arsinic Acid Moiety: This group can undergo reactions typical of acids, such as salt formation with bases. The arsenic center is in the +5 oxidation state and can be reduced.

-

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, with the arsinic acid group acting as a deactivating, meta-directing substituent.

-

Allyl Group: The double bond in the allyl group is susceptible to electrophilic addition and can participate in various transition-metal-catalyzed reactions.

Studies on the reaction of allyl and benzylarsonic acids with thiols have shown that these compounds can react to form alkyldithioarsonites and other decomposition products, indicating the reactivity of the arsenic center.[2]

Spectroscopic Data

Experimentally obtained spectra for this compound are not available in public databases. The following table summarizes predicted spectroscopic features based on the known ranges for similar functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features | Note |

| ¹H NMR | Signals for aromatic protons (phenyl group), and signals for the five protons of the allyl group (vinylic and allylic). | The exact chemical shifts and coupling constants are not available. The allyl group would likely show complex splitting patterns. |

| ¹³C NMR | Signals for the carbons of the phenyl ring and the three distinct carbons of the allyl group. | Predicted ranges are ~128-135 ppm for the phenyl carbons and ~117-134 ppm for the allyl carbons.[1] |

| IR Spectroscopy | Characteristic bands for Ar-H stretching, C=C stretching (allyl and aromatic), As=O stretching, and O-H stretching (from the arsinic acid). | The As=O stretch is expected to be a strong band in the region of 800-950 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 226. Fragmentation would likely involve loss of the allyl group, water, and potentially rearrangement of the phenyl group. | Predicted fragmentation patterns for organoarsenic compounds can be complex and may involve changes in the oxidation state of arsenic.[1][3] |

Biological Activity and Toxicology

There is no specific information available regarding the biological activity or toxicology of this compound. However, the broader class of organoarsenic compounds exhibits a wide range of biological effects, from therapeutic to highly toxic. The toxicity of arsenic compounds is highly dependent on their chemical form and oxidation state.

In general, trivalent arsenic compounds are considered more toxic than their pentavalent counterparts. Phenylarsinic acid and its derivatives have been investigated for their effects on various biological systems. For example, some studies have explored the toxicity of substituted phenylarsinic acids on microorganisms.[4]

The mechanism of arsenic toxicity is complex and can involve multiple pathways. One of the key mechanisms is the interaction of trivalent arsenic species with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes. Arsenic exposure has also been shown to impact signaling pathways involved in cell differentiation, such as the Hippo signaling pathway.[5]

Caption: Generalized toxicity pathway for trivalent organoarsenic compounds.

Conclusion and Future Directions

This compound is a compound for which there is a notable lack of comprehensive experimental data. To fully characterize this molecule and assess its potential applications or hazards, further research is imperative. Key areas for future investigation include:

-

Development and publication of detailed synthetic protocols.

-

Experimental determination of its physicochemical properties.

-

Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and provide reference data.

-

In-depth studies on its biological activity, including its effects on specific cellular signaling pathways.

-

Thorough toxicological evaluation to determine its safety profile.

Without such fundamental data, any consideration of this compound for applications in research, drug development, or other fields remains speculative. Researchers are advised to exercise caution and to rely on experimentally verified data for analogous compounds only as a preliminary guide.

References

- 1. Fragmentation pathways of organoarsenical compounds by electrospray ion trap multiple mass spectrometry (MS6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The reaction of allyl and benzylarsonic acids with thiols: mechanistic aspects and implications for dioxygen activation by trivalent arsenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Molecular Properties of Allyl Phenyl Arsinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allyl phenyl arsinic acid, focusing on its molecular characteristics and a detailed, representative synthesis protocol. The information is curated for professionals in chemical research and pharmaceutical development who require a technical understanding of organoarsenic compounds.

Molecular and Physicochemical Properties

This compound, also known by its IUPAC name phenyl(prop-2-enyl)arsinic acid, is an organoarsenic compound featuring a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (oxo group), and a hydroxyl group.[1] Its molecular structure confers specific chemical reactivity, particularly related to the arsenic center and the allyl moiety's double bond.

Table 1: Molecular and Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁AsO₂ | [1][2][3] |

| Molecular Weight | 226.10 g/mol | [1] |

| IUPAC Name | phenyl(prop-2-enyl)arsinic acid | [1][2] |

| CAS Registry Number | 21905-27-1 | [1] |

| Boiling Point (Predicted) | 368.8 °C at 760 mmHg | [4] |

Synthesis Pathway

The synthesis of this compound can be achieved via a multi-step process. A common and effective approach is the Meyer reaction, which involves the alkylation of an arsenite. The key precursor for this synthesis is phenylarsonic acid, which can be prepared via the Bart reaction.

The overall synthetic logic is as follows:

-

Step 1: Synthesis of Phenylarsonic Acid : Aniline is converted into a diazonium salt, which then reacts with sodium arsenite in the presence of a copper catalyst to form phenylarsonic acid.

-

Step 2: Reduction to Phenyldichloroarsine : Phenylarsonic acid is reduced, typically with sulfur dioxide in the presence of hydrochloric acid, to yield the key intermediate, phenyldichloroarsine.

-

Step 3: Synthesis of this compound (Meyer Reaction) : Phenyldichloroarsine is treated with a base to form the sodium phenylarsenite intermediate in situ. This is subsequently alkylated with an allyl halide (e.g., allyl bromide) to yield the final product, this compound.

Caption: A logical diagram illustrating the three main stages for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Phenylarsonic Acid (Precursor)

This procedure is adapted from the Bart reaction, a standard method for preparing arylarsonic acids.

-

Diazotization of Aniline : In a suitable reaction vessel equipped with mechanical stirring and cooling, dissolve aniline in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C to form the benzenediazonium chloride solution.

-

Preparation of Sodium Arsenite Solution : In a separate large beaker, dissolve sodium metaarsenite and sodium hydroxide in water. Suspend a catalytic amount of cuprous chloride in this solution and cool.

-

Coupling Reaction : Slowly add the cold benzenediazonium chloride solution to the stirred sodium arsenite solution. The evolution of nitrogen gas will cause foaming, which can be controlled by the slow addition rate and occasional addition of a small amount of ether.

-

Workup and Isolation : After the addition is complete, continue stirring for one hour. Warm the mixture to 60 °C for 30 minutes to ensure the reaction goes to completion. Filter the solution.

-

Precipitation : Acidify the filtrate with concentrated hydrochloric acid until acidic to Congo red paper. Phenylarsonic acid will precipitate.

-

Purification : Cool the mixture in a refrigerator overnight to complete crystallization. Collect the crystals by filtration, wash with ice-cold water, and recrystallize from hot water to yield purified phenylarsonic acid.

Protocol 2: Synthesis of this compound

This procedure is based on the general method for preparing aliphatic-aromatic arsinic acids via the Meyer reaction.

-

Reduction of Phenylarsonic Acid : Reduce phenylarsonic acid to phenyldichloroarsine using sulfur dioxide gas bubbled through a solution of the arsonic acid in concentrated hydrochloric acid, with a catalytic amount of potassium iodide. The phenyldichloroarsine can be isolated by distillation or used directly.

-

Formation of Sodium Phenylarsenite : In a reaction flask, dissolve phenyldichloroarsine in a solution of four molar equivalents of sodium hydroxide in water. This reaction is exothermic and should be performed with cooling. This step forms the sodium phenylarsenite intermediate in situ.

-

Alkylation : To the stirred solution of sodium phenylarsenite, add one molar equivalent of allyl bromide dropwise at room temperature. The reaction is typically rapid.

-

Isolation and Purification : After the reaction is complete, the resulting this compound can be precipitated from the aqueous solution by careful acidification with hydrochloric acid. The crude product is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chemical synthesis of the organoarsenical antibiotic arsinothricin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of the organoarsenical antibiotic arsinothricin - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Reactivity of the Allyl Group in Arsinic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the allyl group in the context of arsinic acids. Arsinic acids, organoarsenic compounds containing a carbon-arsenic bond, are of increasing interest in medicinal chemistry and materials science. The presence of an allyl group introduces a versatile functional handle, allowing for a variety of chemical transformations. This document details the synthesis of allylic arsinic acids, the reactivity of the allyl moiety, and the potential biological implications, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Allylic Arsinic Acids

Arsinic acids are pentavalent arsenic compounds with the general formula R₂As(O)OH. The incorporation of an allyl group (CH₂=CHCH₂) as one of the R groups imparts unique reactivity to the molecule. The allyl group is characterized by its C=C double bond and the adjacent sp³-hybridized carbon, the allylic position. This structural motif is known for its enhanced reactivity in a variety of organic reactions due to the ability to form stabilized allylic carbocations, radicals, or anions.

The reactivity of allylic arsinic acids can be considered at two primary sites: the arsenic center and the allyl group itself. While the arsenic center is susceptible to reduction and reaction with nucleophiles like thiols, the allyl group can undergo reactions at the double bond (e.g., electrophilic addition, oxidation) and at the allylic position (e.g., substitution, oxidation).

Synthesis of Allylic Arsinic Acids

The synthesis of allylic arsinic acids typically involves the alkylation of an arsenite precursor with an allyl halide. A common starting material is allyldichloroarsine, which can be prepared from the reaction of arsenic trichloride with an allylating agent.

Experimental Protocol: Synthesis of Allyl Arsonic Acid

This protocol is adapted from the Meyer reaction, a well-established method for the synthesis of aliphatic arsonic acids.

Materials:

-

Allyl bromide (250 g)

-

Arsenious oxide (198 g)

-

10 N Sodium hydroxide solution (600 cc)

-

Hydrochloric acid

-

Phenolphthalein indicator

-

Congo red indicator

Procedure:

-

In a suitable reaction vessel, combine allyl bromide, arsenious oxide, and 10 N sodium hydroxide solution.

-

The reaction is typically 90% complete within 2 to 3 hours. The progress of the reaction can be monitored by titrating a small aliquot of the reaction mixture with a standard iodine solution to determine the amount of unreacted sodium arsenite.

-

Once the reaction is complete, neutralize the mixture to phenolphthalein with hydrochloric acid.

-

Concentrate the neutralized solution to approximately one-third of its original volume.

-

Filter the concentrated solution to remove any precipitated salts.

-

Acidify the filtrate with hydrochloric acid until the Congo red indicator just begins to turn blue.

-

The allyl arsonic acid will precipitate from the solution.

-

Collect the precipitate by filtration and recrystallize from hot water or alcohol to obtain the purified product.

Logical Workflow for the Synthesis of Allyl Arsonic Acid:

Caption: Workflow for the synthesis of allyl arsonic acid.

Reactivity of the Allyl Group

The allyl group in arsinic acids can undergo a variety of reactions characteristic of alkenes and allylic systems. The following sections describe the principal modes of reactivity. Due to a lack of extensive literature on the specific reactions of the allyl group in arsinic acids, the following descriptions are based on the known reactivity of other allyl-containing compounds. Experimental conditions would require optimization for allyl arsinic acid substrates.

Electrophilic Addition to the Double Bond

The double bond of the allyl group is susceptible to electrophilic attack. Common electrophilic additions include halogenation, hydrohalogenation, and hydration.

Generalized Protocol for Electrophilic Bromination:

-

Dissolve the allyl arsinic acid in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring.

-

Monitor the reaction by observing the disappearance of the bromine color.

-

Upon completion, the solvent can be removed under reduced pressure to yield the dibrominated product.

Oxidation of the Allyl Group

The allyl group can be oxidized at either the double bond or the allylic position.

-

Oxidation of the Double Bond: Reaction with oxidizing agents like osmium tetroxide or potassium permanganate can lead to the formation of a diol. Further oxidative cleavage with reagents like sodium periodate can yield an aldehyde.

-

Allylic Oxidation: The allylic C-H bonds are weaker than typical sp³ C-H bonds and are susceptible to oxidation. Reagents such as selenium dioxide or chromium-based oxidants can be used to introduce a hydroxyl or carbonyl group at the allylic position.

Radical Reactions

The allylic position can be functionalized via radical reactions. A common example is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Reaction with Thiols

Allyl arsonic acids are known to react with thiols, such as thiophenol.[1] This reaction can lead to a complex mixture of products resulting from decomposition at both the As(V) and As(III) oxidation states.[1] The reaction with DL-penicillamine, however, tends to yield the expected products with minimal oxidative decomposition.[1] This reactivity is particularly relevant in a biological context, where interactions with cysteine residues in proteins can occur.

Quantitative Data

Specific quantitative data for the reactions of the allyl group in arsinic acids is not widely available in the published literature. The following table summarizes the types of reactions the allyl group can undergo, with generalized yields based on similar reactions with other classes of allyl compounds. These values should be considered as starting points for experimental design.

| Reaction Type | Reagents | Product Type | Typical Yields (for analogous compounds) |

| Electrophilic Addition | |||

| Halogenation | Br₂, Cl₂ | Dihaloalkane | High (>90%) |

| Hydrohalogenation | HBr, HCl | Haloalkane | Variable, depends on Markovnikov/anti-Markovnikov conditions |

| Oxidation | |||

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol | High (>90%) |

| Allylic Oxidation | SeO₂ | Allylic alcohol/aldehyde | Moderate to High (50-80%) |

| Radical Substitution | |||

| Allylic Bromination | N-Bromosuccinimide (NBS), light/initiator | Allylic bromide | Moderate to High (60-85%) |

| Reaction at Arsenic Center | |||

| Reaction with Thiols | Thiophenol | Decomposition products | Not applicable |

| DL-penicillamine | Dithioarsonites | High (qualitative)[1] |

Biological Activity and Signaling Pathways

Organoarsenic compounds are known to possess significant biological activity, and some have been investigated as potential therapeutic agents. The mechanism of action of arsenic compounds in cancer cells often involves the induction of apoptosis through the modulation of key signaling pathways.

Interaction with the MAPK Signaling Pathway

Arsenic compounds have been shown to induce apoptosis in various cancer cell lines by activating the mitogen-activated protein kinase (MAPK) pathway.[2][3][4] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The MAPK cascade consists of several tiers of protein kinases, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.

Furthermore, allyl-containing compounds from natural sources, such as S-allylmercaptocysteine (SAMC) from garlic, have also been shown to induce apoptosis through the activation of the MAPK pathway.[1][5] Given that both the arsenic moiety and the allyl group can independently influence this pathway, allyl arsinic acids are promising candidates for investigation as modulators of MAPK signaling in drug development.

The proposed mechanism involves the generation of reactive oxygen species (ROS) by the arsenic compound, which in turn leads to the phosphorylation and activation of JNK and p38. Activated JNK and p38 can then phosphorylate a variety of downstream targets, including transcription factors like c-Jun and ATF2, ultimately leading to the expression of pro-apoptotic proteins and cell death. Concurrently, arsenic compounds have been observed to inhibit the pro-survival PI3K/Akt pathway, further tipping the cellular balance towards apoptosis.

Diagram of the MAPK Signaling Pathway Activated by Arsenic Compounds:

Caption: Proposed MAPK signaling pathway activated by allyl arsinic acids.

Conclusion

Allylic arsinic acids represent a class of organoarsenic compounds with significant potential for further chemical exploration and application. The allyl group provides a reactive handle for a variety of organic transformations, allowing for the synthesis of a diverse range of derivatives. While quantitative data on the reactivity of the allyl group in this specific context is limited, the known chemistry of analogous compounds provides a solid foundation for future research. The potential for these compounds to interact with key cellular signaling pathways, such as the MAPK pathway, makes them intriguing targets for drug discovery and development. This guide provides the necessary foundational knowledge and experimental starting points for researchers to further investigate the chemistry and biological activity of allylic arsinic acids.

References

- 1. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 3. The Dawn of Functional Organoarsenic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic and Synthetic Profile of Allyl Phenyl Arsinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl arsinic acid (C₉H₁₁AsO₂) is an organoarsenic compound with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its spectroscopic characteristics, plausible synthetic routes, and a proposed workflow for its preparation and characterization. Due to the limited availability of experimental data, this document combines theoretical predictions and information from related compounds to serve as a valuable resource for researchers.

Molecular and Spectroscopic Data

This compound possesses a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (as an arsenyl group, As=O), and a hydroxyl group (-OH). This structure gives rise to characteristic spectroscopic signatures.

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 227.00478 |

| [M+Na]⁺ | 248.98672 |

| [M-H]⁻ | 224.99022 |

| [M+NH₄]⁺ | 244.03132 |

| [M+K]⁺ | 264.96066 |

| [M+H-H₂O]⁺ | 208.99476 |

| [M]⁺ | 225.99695 |

| [M]⁻ | 225.99805 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹³C NMR data suggests the following chemical shift ranges for the carbon atoms in this compound.[2]

| Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl carbons | ~125–140 |

| Allyl carbons | ~115–135 |

¹H NMR Spectroscopy (Predicted): Based on the structure, the proton NMR spectrum is expected to show signals for the phenyl protons (likely in the aromatic region, ~7-8 ppm), and characteristic signals for the allyl group: a doublet for the CH₂ group adjacent to the arsenic, a multiplet for the CH proton, and two distinct signals for the terminal CH₂ protons of the double bond.

Infrared (IR) Spectroscopy

Predicted IR absorption bands for key functional groups in this compound are listed below.[2]

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| As=O stretching | ~750–850 |

Additional expected peaks would include those for C-H stretching of the aromatic and allyl groups, C=C stretching of the allyl group, and O-H stretching of the arsinic acid hydroxyl group.

Experimental Protocols: Synthesis

Two primary synthetic routes are considered plausible for the preparation of this compound.[2] The following are generalized experimental protocols based on established organoarsenic chemistry.

Method 1: Allylation of Phenylarsinic Acid

This method involves the direct allylation of phenylarsinic acid using an allyl halide in the presence of a base.

Materials:

-

Phenylarsinic acid

-

Allyl bromide

-

Sodium hydroxide (NaOH)

-

Suitable solvent (e.g., water, ethanol)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve phenylarsinic acid in an aqueous or alcoholic solution of sodium hydroxide to form the sodium salt.

-

Add allyl bromide to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to precipitate the this compound.

-

Filter the crude product, wash with cold water, and purify by recrystallization.

Method 2: Oxidation of Allylphenylarsine

This approach involves the synthesis of an allylphenylarsine precursor followed by its oxidation to the arsinic acid.

Materials:

-

Allylphenylarsine

-

Hydrogen peroxide (H₂O₂) or other oxidizing agent (e.g., KMnO₄)

-

Suitable solvent (e.g., acetone, ethanol)

Procedure:

-

Dissolve allylphenylarsine in a suitable organic solvent.

-

Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining a controlled temperature (e.g., using an ice bath).

-

Stir the reaction mixture until the oxidation is complete.

-

Remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization.

Visualized Workflows and Synthetic Pathways

To aid in the conceptualization of the synthesis and characterization of this compound, the following diagrams are provided.

Caption: Plausible synthetic routes to this compound.

Caption: Proposed workflow for the synthesis and characterization.

Conclusion

This technical guide consolidates the currently available theoretical and extrapolated data for this compound. While experimental validation is paramount, the information presented herein provides a solid foundation for researchers to design synthetic strategies and anticipate the spectroscopic properties of this compound. Further experimental investigation is necessary to fully elucidate the characteristics and potential applications of this compound.

References

Thermal Stability and Decomposition of Allyl Phenyl Arsinic Acid: A Technical Guide

Disclaimer: Direct experimental data on the thermal stability and decomposition of allyl phenyl arsinic acid is limited in publicly accessible literature. This guide is therefore based on established principles of organoarsenic chemistry and available data for structurally analogous compounds, primarily phenylarsonic acid. The presented data and decomposition pathways should be considered representative and require experimental verification.

Introduction

This compound is an organoarsenic compound containing both an aromatic phenyl group and a reactive allyl group attached to a pentavalent arsenic center. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and potential applications in various fields, including as a precursor for materials science or in specialized organic synthesis. This technical guide provides an overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and hypothetical decomposition pathways based on related chemical principles.

Predicted Thermal Properties

The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the different bond energies within the molecule. The allyl group is generally less thermally stable than the phenyl group in organometallic compounds. Therefore, the initial decomposition is likely to involve the cleavage of the arsenic-allyl bond, followed by the loss of the phenyl group at higher temperatures. The final decomposition products are expected to be inorganic arsenic oxides.

Table 1: Predicted Thermal Decomposition Data for this compound (based on analogous compounds)

| Thermal Event | Predicted Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

| Initial Decomposition | 150 - 250 | ~25-30% | Allyl fragments (e.g., propene, allene) |

| Second Decomposition Stage | 250 - 400 | ~35-40% | Phenyl fragments (e.g., benzene) |

| Final Decomposition | > 400 | ~10-15% | Water, Oxygen |

| Final Residue | > 600 | ~20-25% | Inorganic Arsenic Oxides (e.g., As₂O₃, As₂O₅) |

Note: These values are estimations and require experimental validation.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar) equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

The instrument is programmed with a temperature ramp, typically from ambient temperature to 800°C at a heating rate of 10 °C/min.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, providing information on phase transitions and thermal events.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The instrument is programmed with the same temperature ramp as the TGA experiment (10 °C/min from ambient to a temperature beyond the final decomposition).

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events. Phenylarsonic acid, a related compound, melts with decomposition at 154–158°C[1].

Visualizations

Hypothetical Decomposition Pathway

The following diagram illustrates a plausible, step-wise thermal decomposition pathway for this compound.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for TGA-DSC analysis.

Conclusion

While direct experimental data for this compound is scarce, a combination of theoretical knowledge and data from analogous compounds like phenylarsonic acid allows for the prediction of its thermal behavior. It is anticipated that this compound will undergo a multi-stage decomposition, initiated by the loss of the allyl group, followed by the phenyl group, ultimately yielding inorganic arsenic oxides. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its thermal properties, which is essential for its safe and effective use in any application. Heat treatment of soil contaminated with phenylarsonic acid has been shown to convert the organic arsenic to inorganic forms[2]. When heated, phenylarsonic acid is known to emit toxic fumes of arsenic[3].

References

Technical Guide: Solubility of Allyl Phenyl Arsinic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of allyl phenyl arsinic acid in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a summary of qualitative solubility information for the closely related compound, phenylarsonic acid, as a proxy. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organoarsenic compounds is presented. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodology for assessing the solubility of this compound in relevant solvent systems.

Introduction

This compound is an organoarsenic compound with potential applications in various fields of research and development. Understanding its solubility in common organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility data informs process development, aids in the design of drug delivery systems, and is essential for toxicological and environmental fate studies.

This guide serves as a resource for researchers by consolidating the available information on the solubility of a related compound and providing a clear, actionable protocol for the experimental determination of the solubility of this compound.

Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, information on the solubility of the parent compound, phenylarsonic acid, is available and can offer some general guidance.

It is crucial to note that the addition of the allyl group will alter the physicochemical properties of the molecule, including its polarity and crystal lattice energy, which in turn will affect its solubility. Therefore, the data for phenylarsonic acid should be considered as an estimation and not a direct substitute for experimental data on this compound.

Table 1: Solubility of Phenylarsonic Acid in Selected Solvents

| Solvent | Classification | Quantitative Solubility | Temperature (°C) |

| Water | Polar Protic | 3.2% (w/w) | Not Specified |

| Ethanol | Polar Protic | 15.5% (w/w) | Not Specified |

Qualitative Solubility of Phenylarsonic Acid:

-

Polar Solvents: Phenylarsonic acid is generally more soluble in polar solvents. This is attributed to the presence of the polar arsinic acid group (-AsO(OH)2) which can participate in hydrogen bonding.

-

Nonpolar Solvents: The solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is widely accepted and provides reliable equilibrium solubility data.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, toluene) of high purity

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical technique for quantification.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

To each vial, add a known volume or weight of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Reweigh the vial to determine the mass of the dissolved solid.

-

Alternatively, and for higher accuracy, prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the saturated solution and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity (mol/L).

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

The Dawn of Chemotherapy: A Technical History of Substituted Phenylarsonic Acids

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The late 19th and early 20th centuries marked a pivotal era in medicine, transitioning from empirical remedies to targeted therapeutic interventions. At the heart of this revolution lay the development of synthetic antimicrobial agents, a field pioneered by the visionary chemist Paul Ehrlich. Central to his groundbreaking work were the substituted phenylarsonic acids, a class of organoarsenic compounds that gave rise to the first effective treatments for devastating diseases like syphilis and sleeping sickness. This technical guide delves into the history, discovery, and chemical underpinnings of these remarkable compounds, providing researchers and drug development professionals with a comprehensive understanding of their significance and the experimental methodologies that brought them to light.

A Historical Trajectory: From Foul-Smelling Liquids to "Magic Bullets"

The story of substituted phenylarsonic acids begins long before their medicinal applications were realized. The first organoarsenic compound, the foul-smelling cacodyl (tetramethyldiarsine), was synthesized by Louis Claude Cadet de Gassicourt in 1760.[1] However, it was the work of Antoine Béchamp in 1859 that set the stage for their therapeutic future. By reacting aniline with arsenic acid, Béchamp synthesized a compound he named Atoxyl, believing it to be a less toxic form of arsenic.[2] Initially used for skin diseases, its true potential was unlocked in 1905 when it was found to have activity against trypanosomes, the parasites responsible for sleeping sickness.[2][3]

This discovery captured the attention of Paul Ehrlich, who theorized the existence of "magic bullets" – compounds that could selectively target pathogens without harming the host.[4][5] Ehrlich, along with his chemist Alfred Bertheim, correctly determined the structure of Atoxyl as p-aminophenylarsonic acid.[2] This crucial insight opened the door for systematic chemical modification. Ehrlich's team embarked on a monumental task, synthesizing and screening hundreds of derivatives.[4] This exhaustive search culminated in 1909 with the discovery of compound 606, arsphenamine, which demonstrated remarkable efficacy against the spirochete Treponema pallidum, the causative agent of syphilis.[4][6] Marketed as Salvarsan, it became the first truly effective chemotherapeutic agent, revolutionizing the treatment of this widespread and debilitating disease.[4][7]

Further refinements led to the development of Neosalvarsan (compound 914), a more soluble and easier-to-administer derivative.[8][9] The success of these arsenicals spurred further research, leading to other compounds like tryparsamide for late-stage sleeping sickness.[3] While the advent of penicillin and other antibiotics in the mid-20th century largely superseded the use of arsenicals for syphilis, their historical importance in establishing the principles of chemotherapy remains unparalleled.[7]

Key Synthetic Methodologies

The synthesis of substituted phenylarsonic acids primarily relies on two named reactions: the Béchamp reaction and the Bart reaction. The subsequent reduction of the arsonic acid group was crucial for preparing the therapeutically active trivalent arsenicals like Salvarsan.

The Béchamp Reaction

This reaction, discovered by Antoine Béchamp, involves the direct arsonation of an aromatic amine or phenol with arsenic acid.[10]

General Reaction: Ar-NH₂ + H₃AsO₄ → p-H₂N-Ar-AsO(OH)₂ + H₂O

Detailed Experimental Protocol for the Synthesis of p-Arsanilic Acid:

-

Reactants: Aniline and arsenic acid.[2]

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, 828 g of aniline is added to 1035 g of syrupy arsenic acid (80-85%) in portions, with stirring to break up the lumps of aniline arsenate formed.[2]

-

An additional 800 cc of aniline is added, and the mixture is heated in an oil bath at 155-160°C with stirring for four and a half hours.[2] During this time, water and some aniline will distill off.

-

The reaction mixture is then poured into 700 cc of water. The flask is rinsed with a solution of 330 g of sodium hydroxide in 1400 cc of water, and the rinsings are added to the main mixture.[2]

-

The mixture is agitated and cooled, resulting in two layers: a lower, pink-colored alkaline aqueous layer and an upper, intensely colored aniline layer.[2]

-

The aqueous layer is separated while warm and treated with 15 g of decolorizing carbon before being filtered.[2]

-

To obtain the free acid, the filtrate is acidified with concentrated hydrochloric acid until the color of a bromophenol blue indicator changes from purple to a faint yellow.[2]

-

The mixture is allowed to stand overnight to complete crystallization. The resulting pinkish-yellow crystals of p-arsanilic acid are filtered, washed with cold water, and can be further purified by recrystallization from hot water.[2]

-

The Bart Reaction

The Bart reaction provides a more versatile route to a wider range of substituted phenylarsonic acids. It involves the reaction of a diazonium salt with an alkali metal arsenite in the presence of a copper salt catalyst.[11]

General Reaction: Ar-N₂⁺Cl⁻ + NaAsO₂ → Ar-AsO(OH)₂ + N₂ + NaCl

Reduction of Phenylarsonic Acids

For therapeutic efficacy against syphilis, the pentavalent arsenic in phenylarsonic acids needed to be reduced to the trivalent state. This was a critical step in the synthesis of Salvarsan.

Experimental Protocol for the Reduction of 3-Nitro-4-hydroxyphenylarsonic Acid (a key step in Salvarsan synthesis):

-

Reactants: 3-Nitro-4-hydroxyphenylarsonic acid, sodium hydrosulfite, and magnesium chloride.[1]

-

Procedure:

-

220 grams of magnesium chloride are dissolved in 5500 cc of distilled water in an eight-liter bottle.[1]

-

1100 grams of sodium hydrosulfite are quickly added with stirring or shaking.[1]

-

To this solution, 85 grams of crude 3-nitro-4-hydroxyphenylarsonic acid, dissolved in 290 cc of 2.0 N sodium hydroxide and diluted with 1700 cc of water, is added with stirring.[1]

-

The mixture is allowed to stand at room temperature or slowly warmed to 40°C until the initially formed suspension agglutinates and begins to settle.[1]

-

The resulting precipitate, the arsphenamine base, is filtered and washed.[1] This base is then converted to the hydrochloride salt (Salvarsan) for administration.[1]

-

Quantitative Data: Toxicity and Biological Activity

The therapeutic window of arsenicals is narrow, and their toxicity is a significant concern. The following tables summarize available quantitative data on the toxicity and biological activity of some key substituted phenylarsonic acids and related compounds.

| Compound | Organism/Cell Line | Toxicity Metric | Value | Reference(s) |

| Phenylarsonic acid | Mouse | LD50 (oral) | 270 µg/kg | [3] |

| Phenylarsonic acid | Rabbit | LD50 (intravenous) | 16 mg/kg | [3] |

| Sodium Arsenite | Swiss albino mice | LD50 (oral) | 18 mg/kg | [12] |

| 3-Nitro-4-hydroxyphenylarsonic acid (Roxarsone) | Pigs | Toxic Dose | 187.5 mg/kg | [13] |

Table 1: Acute Toxicity Data for Selected Arsenicals. The median lethal dose (LD50) is the dose required to kill half the members of a tested population.[14]

| Compound | Target/Organism | Activity Metric | Value | Reference(s) |

| Arsenic trioxide | Pyruvate Dehydrogenase (in HL-60 cells) | IC50 | 2 µM | [7] |

| Phenylarsine oxide | Pyruvate Dehydrogenase (in HL-60 cells) | IC50 | 1.9 µM | [7] |

| Gallic acid propyl ester | Trypanosoma brucei | GI50 | ~3 µM | [12] |

| Gallic acid butyl ester | Trypanosoma brucei | GI50 | ~3 µM | [12] |

| Gallic acid isopentyl ester | Trypanosoma brucei | GI50 | ~3 µM | [12] |

Table 2: In Vitro Biological Activity of Arsenicals and Related Compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, while the 50% growth inhibition (GI50) is the concentration of a drug that is needed to inhibit the growth of cells by 50%.[12][15]

Mechanism of Action and Metabolic Pathways

The therapeutic and toxic effects of substituted phenylarsonic acids are intricately linked to their metabolism. Pentavalent arsenicals, such as those produced by the Béchamp and Bart reactions, are generally less toxic but also less active. In vivo, they are reduced to the more toxic and therapeutically active trivalent state.[16]

The primary mechanism of toxicity for trivalent arsenicals is their high affinity for sulfhydryl groups in proteins. This can lead to the inhibition of numerous enzymes, particularly those with vicinal thiols that are crucial for their catalytic activity, such as pyruvate dehydrogenase.[7]

The body attempts to detoxify inorganic arsenic through a process of oxidative methylation, primarily in the liver. This involves the sequential addition of methyl groups, converting inorganic arsenic to monomethylarsonic acid (MMA) and then to dimethylarsinic acid (DMA), which are more readily excreted.[9] However, the trivalent intermediates in this pathway (MMAIII and DMAIII) are highly toxic.[16]

Conclusion

The discovery and development of substituted phenylarsonic acids represent a landmark achievement in the history of medicine. Paul Ehrlich's systematic approach to drug discovery, born from the study of these compounds, laid the foundation for modern chemotherapy. While their clinical use has been largely supplanted by safer and more effective antibiotics, the principles of selective toxicity and structure-activity relationships that emerged from this research continue to guide drug development today. This technical guide provides a historical and practical overview of these pioneering compounds, offering valuable insights for contemporary researchers in the ongoing quest for novel therapeutic agents.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Arsphenamine - Wikipedia [en.wikipedia.org]

- 4. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whs.rocklinusd.org [whs.rocklinusd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Reduction of liver copper concentration by the organic arsenical, 3-nitro-4-hydroxyphenylarsonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 9. An Overview of Arsenic Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Experimental 3-nitro-4-hydroxyphenylarsonic acid toxicosis in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylarsine oxide inhibits nitric oxide synthase in pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on Allyl Phenyl Arsinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenyl arsinic acid is an organoarsenic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular properties is crucial for the development of its applications. This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of this compound. It details established quantum chemical protocols for the prediction of its structural, spectroscopic, and physicochemical properties. While experimental data for this specific molecule is limited, this guide leverages data from analogous aromatic arsonic acids to establish a validated computational framework. This document is intended to serve as a practical resource for researchers initiating computational studies on this and related organoarsenic compounds.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁AsO₂, is an organic derivative of arsenic acid.[1] Its structure consists of a phenyl group and an allyl group attached to a central arsenic atom, which is also bonded to two hydroxyl groups. The presence of both aromatic and aliphatic moieties, combined with the reactivity of the arsinic acid group, makes it an interesting candidate for further investigation. Organoarsenic compounds have a long history in medicine, and modern computational chemistry offers powerful tools to explore their properties and potential biological activities.[2]

Theoretical calculations, particularly those based on Density Functional Theory (TFG), provide a robust framework for investigating the molecular properties of compounds like this compound. These methods can predict a wide range of characteristics, from geometric parameters to spectroscopic signatures and reactivity descriptors, offering valuable insights that can guide experimental work.

Theoretical Methodology: A Practical Protocol

This section outlines a recommended computational workflow for the theoretical characterization of this compound. The proposed methods are based on protocols that have been successfully applied to similar aromatic arsonic acids.[3][4]

Geometry Optimization and Vibrational Frequencies

The first step in any computational study is to determine the molecule's most stable three-dimensional structure.

-

Protocol:

-

Initial Structure: Build the initial structure of this compound using molecular modeling software.

-

Computational Method: Perform geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for this class of compounds is B3LYP.[4]

-

Basis Set: Employ a sufficiently flexible basis set to accurately describe the electronic structure. The 6-311++G(2d,2p) basis set is recommended as it has shown good agreement with experimental data for related compounds.[4]

-

Solvation Model: To simulate the behavior in a solution, incorporate a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). Water is a common solvent for such studies.

-

Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.[5][6]

-

Prediction of Physicochemical Properties

The acidity of the arsinic acid group is a critical parameter influencing its behavior in biological systems.

-

Protocol:

-

Methodology: The pKa can be calculated by determining the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[3][7]

-

Computational Details: Optimize the geometries of both the neutral this compound and its conjugate base at the B3LYP/6-311++G(2d,2p) level of theory with an appropriate solvation model.[4]

-

pKa Calculation: The pKa is then calculated using the following equation: pKa = ΔG / (2.303 * RT) where R is the gas constant and T is the temperature.

-

Theoretical prediction of NMR spectra can aid in the structural elucidation of synthesized compounds.

-

Protocol:

-

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts.[8][9]

-

Computational Details: Use the optimized geometry of this compound. For accurate predictions, functionals like WP04 have been shown to perform well for ¹H NMR in chloroform.[10] A basis set such as 6-311++G(2d,p) is recommended.[10] Calculations should include a solvation model corresponding to the experimental solvent (e.g., CDCl₃).

-

Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

Predicted Quantitative Data

The following tables summarize the expected ranges for various properties of this compound based on theoretical calculations and experimental data from analogous compounds like phenylarsonic acid.[11]

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value Range |

| As=O Bond Length | 1.65 - 1.70 Å |

| As-OH Bond Length | 1.70 - 1.75 Å |

| As-C(phenyl) Bond Length | 1.90 - 1.95 Å |

| As-C(allyl) Bond Length | 1.95 - 2.00 Å |

| O-As-O Bond Angle | 110 - 115° |

| C-As-C Bond Angle | 105 - 110° |

Table 2: Predicted Spectroscopic and Physicochemical Properties

| Property | Predicted Value | Notes |

| Vibrational Frequencies | ||

| As=O Stretch | 900 - 950 cm⁻¹ | Strong intensity in IR |

| As-OH Stretch | 750 - 850 cm⁻¹ | |

| NMR Chemical Shifts | Referenced to TMS | |

| ¹H (aromatic) | 7.0 - 8.0 ppm | |

| ¹H (allyl) | 5.0 - 6.0 ppm | |

| ¹³C (aromatic) | 120 - 140 ppm | |

| Physicochemical Properties | ||

| pKa₁ | 3.0 - 4.0 | First deprotonation |

| pKa₂ | 8.0 - 9.0 | Second deprotonation |

Visualizations

Experimental and Computational Workflows

The following diagrams illustrate the interplay between experimental synthesis and theoretical calculations in the study of this compound.

Logical Flow for Theoretical Calculations

This diagram details the logical progression of a comprehensive computational study.

Potential Signaling Pathway in Toxicology

Organoarsenic compounds can induce cellular toxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.[12][13]

Conclusion

This technical guide provides a foundational framework for conducting theoretical calculations on this compound. By employing the detailed DFT protocols, researchers can obtain reliable predictions of its structural, spectroscopic, and physicochemical properties. These computational insights are invaluable for guiding synthetic efforts, interpreting experimental data, and exploring the potential applications of this and related organoarsenic compounds in drug development and other scientific disciplines. The integration of theoretical and experimental approaches, as outlined in this document, will be instrumental in advancing our understanding of this class of molecules.

References

- 1. PubChemLite - this compound (C9H11AsO2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Theoretical calculations of the relative pKa values of some selected aromatic arsonic acids in water using density functional theory | Semantic Scholar [semanticscholar.org]

- 5. dft calculations vibrational: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic compound arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 11. Phenylarsonic acid - Wikipedia [en.wikipedia.org]

- 12. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl Phenyl Arsinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of allyl phenyl arsinic acid, a mixed aliphatic-aromatic organoarsenic compound. The protocol is based on established methods for the synthesis of related arsinic acids and is intended for use by qualified laboratory personnel.

Introduction

This compound is an organoarsenic compound containing both an aliphatic allyl group and an aromatic phenyl group attached to a central arsenic atom. Organoarsenic compounds have been investigated for their potential biological activities, and the synthesis of novel derivatives is of interest for drug discovery and development. This protocol outlines a synthetic route to this compound, starting from commercially available precursors.

Reaction Scheme

The synthesis of this compound can be achieved through the reaction of phenyl dichloroarsine with allyl bromide in an alkaline medium. The subsequent hydrolysis and oxidation lead to the formation of the desired arsinic acid.

Step 1: Formation of the Allylphenylarsine Intermediate

C₆H₅AsCl₂ + 2 CH₂=CHCH₂Br + 4 NaOH → C₆H₅As(CH₂CH=CH₂)₂ + 2 NaCl + 2 NaBr + 2 H₂O

Step 2: Oxidative Hydrolysis to this compound

While the precise mechanism for the formation of the mixed arsinic acid is not explicitly detailed in readily available literature, a plausible pathway involves the controlled reaction of phenyl dichloroarsine with one equivalent of an allylating agent, followed by hydrolysis and oxidation. A more direct, albeit potentially lower-yielding, approach is the direct reaction of phenylarsine oxide or a salt of phenylarsonic acid with an allyl halide.

For the purpose of this protocol, we will adapt a general procedure for aliphatic-aromatic arsinic acids. This method involves the reaction of an aryl dichloroarsine with an alkyl halide in the presence of a base.

Experimental Protocol

Materials and Reagents:

-

Phenyl dichloroarsine (C₆H₅AsCl₂)

-

Allyl bromide (CH₂=CHCH₂Br)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 10.0 g of sodium hydroxide in 100 mL of distilled water and cool the solution to room temperature.

-

Addition of Phenyl Dichloroarsine: To the stirred sodium hydroxide solution, slowly add 11.15 g (0.05 mol) of phenyl dichloroarsine. The addition should be performed carefully to control any exotherm.

-

Addition of Allyl Bromide: From the dropping funnel, add 6.05 g (0.05 mol) of allyl bromide dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, checking with pH paper or a pH meter. This should be done in a fume hood as it may generate heat and fumes.

-

The this compound may precipitate out as a solid or an oil. If it is an oil, it may solidify upon standing or scratching with a glass rod.

-

-

Isolation and Purification:

-

If a solid precipitate forms, collect it by vacuum filtration, wash with a small amount of cold water, and air-dry.

-

If an oil is obtained, extract the acidified aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

-

Recrystallization (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an expected value and may vary. The characterization data is based on the chemical structure, and experimental values should be obtained for confirmation.

| Parameter | Value |

| Reactants | |

| Phenyl dichloroarsine | 11.15 g (0.05 mol) |

| Allyl bromide | 6.05 g (0.05 mol) |

| Sodium hydroxide | 10.0 g (0.25 mol) |

| Product | |

| Product Name | This compound |

| Chemical Formula | C₉H₁₁AsO₂ |

| Molecular Weight | 226.10 g/mol |

| Theoretical Yield | 11.3 g |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | To be determined experimentally |

| Characterization Data (Predicted) | |

| ¹H NMR (CDCl₃, δ) | ~7.8-7.4 (m, 5H, Ar-H), ~5.9 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~3.0 (d, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~140-128 (Ar-C), ~130 (-CH=), ~120 (=CH₂), ~40 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3000-2800 (C-H), ~1640 (C=C), ~850 (As=O), ~750, 690 (Ar-H bend) |

| Mass Spectrometry (m/z) | [M+H]⁺ = 227.0056 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by trained professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All arsenic-containing compounds are toxic and should be handled with extreme care. All waste should be disposed of in accordance with institutional and governmental regulations.

Application Note: Purification of Allyl Phenyl Arsinic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction